

Application Notes: Site-Specific Antibody Labeling with N3-PEG8-Hydrazide

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Compound of Interest

Compound Name: N3-PEG8-Hydrazide

Cat. No.: B15383011

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Introduction

Site-specific antibody conjugation is a critical technique in the development of antibody-drug conjugates (ADCs), diagnostic reagents, and tools for molecular imaging. Labeling via the glycan moieties in the Fc region of an antibody offers a distinct advantage by preventing disruption of the antigen-binding sites, thereby preserving the antibody's function.^{[1][2]} This protocol details the labeling of an antibody using **N3-PEG8-Hydrazide**. The procedure involves two primary stages: the generation of aldehyde groups on the antibody's carbohydrate chains via mild oxidation, followed by the covalent conjugation of the hydrazide linker through a stable hydrazone bond.^{[1][3]}

The **N3-PEG8-Hydrazide** linker is a heterobifunctional reagent. The hydrazide group reacts specifically with aldehydes, while the terminal azide (N3) group allows for subsequent modification using copper-free "click chemistry" (e.g., with DBCO or BCN-containing molecules).^{[2][4][5]} The polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate and reduces non-specific interactions.^{[3][6]} This method provides a robust and reproducible way to generate site-specifically labeled antibodies for a wide range of downstream applications.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the antibody labeling protocol. Optimal conditions may vary depending on the specific antibody and should be empirically determined.

Parameter	Value	Notes
Antibody Oxidation		
Antibody Concentration	1-10 mg/mL	Higher concentrations can improve reaction efficiency.
Sodium Periodate (NaIO ₄)	1-10 mM	1 mM is often sufficient for oxidizing sialic acids. ^[7] Higher concentrations can oxidize other sugar groups.
Reaction Buffer	PBS, pH 6.0	Phosphate Buffered Saline.
Temperature	4°C or Room Temperature	Reaction is typically performed in the dark to prevent degradation of periodate.
Incubation Time	30 minutes - 2 hours	
Hydrazide Conjugation		
Molar Ratio (Linker:Ab)	20:1 to 100:1	A molar excess of the hydrazide linker drives the reaction to completion.
Reaction Buffer	PBS, pH 6.5 - 7.5	The hydrazone bond formation is efficient at a pH of 5 to 7. ^[1]
Temperature	4°C or Room Temperature	
Incubation Time	2 - 16 hours (overnight)	

Experimental Protocols

This protocol is divided into two main stages: the generation of aldehyde groups on the antibody and the subsequent conjugation with **N3-PEG8-Hydrazide**.

Part 1: Generation of Aldehyde Groups on the Antibody (Oxidation)

This step involves the chemical oxidation of the sugar moieties (glycans) on the Fc region of the antibody to create reactive aldehyde groups.^[1]

Materials:

- Antibody of interest in a suitable buffer (e.g., PBS)
- Sodium periodate (NaIO₄)
- Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0
- Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

- Antibody Preparation:
 - Buffer exchange the antibody into the Reaction Buffer (pH 6.0) using a desalting column to remove any amine-containing buffers like Tris, which can interfere with the oxidation reaction.^[7]
 - Adjust the antibody concentration to 1-10 mg/mL.
- Oxidation Reaction:
 - Prepare a fresh solution of sodium periodate in the Reaction Buffer.
 - Add the sodium periodate solution to the antibody solution to a final concentration of 1-10 mM.
 - Incubate the reaction for 30-60 minutes at room temperature, protected from light. Alternatively, the reaction can be performed at 4°C for 2 hours.
- Removal of Excess Oxidant:
 - Immediately following incubation, remove excess sodium periodate by buffer exchanging the oxidized antibody into PBS, pH 7.2-7.5 using a desalting column. This step is critical to quench the reaction and prepare the antibody for conjugation.

Part 2: Antibody Labeling with N3-PEG8-Hydrazide

In this stage, the aldehyde-modified antibody is reacted with **N3-PEG8-Hydrazide** to form a stable hydrazone linkage.^[3]

Materials:

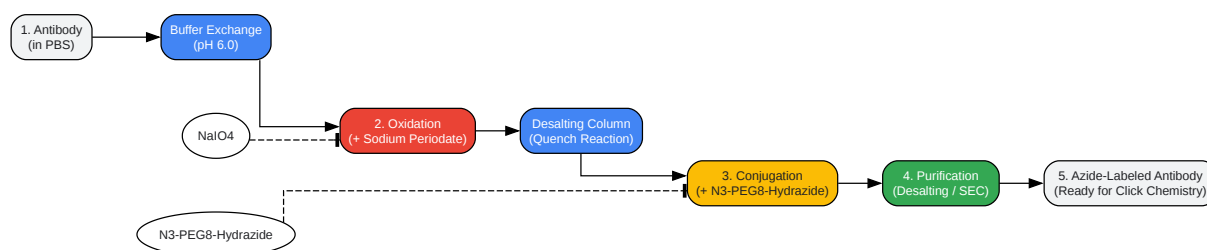
- Oxidized antibody from Part 1
- **N3-PEG8-Hydrazide**
- Anhydrous Dimethylsulfoxide (DMSO)
- Conjugation Buffer: PBS, pH 7.2-7.5
- Desalting columns or dialysis equipment for final purification

Procedure:

- Prepare **N3-PEG8-Hydrazide** Stock Solution:
 - Dissolve **N3-PEG8-Hydrazide** in anhydrous DMSO to prepare a 10-50 mM stock solution.
- Conjugation Reaction:
 - Add the **N3-PEG8-Hydrazide** stock solution to the oxidized antibody solution at a 50-fold molar excess.
 - Gently mix and incubate for 2 hours at room temperature or overnight at 4°C. The reaction between the hydrazide and the aldehyde is spontaneous.^[1]
- Purification of Labeled Antibody:
 - After incubation, remove the excess, unreacted **N3-PEG8-Hydrazide** linker. This can be achieved by:
 - Using a desalting column for rapid buffer exchange.
 - Dialysis against PBS, pH 7.4 for 24-48 hours with multiple buffer changes.

- Size-exclusion chromatography (SEC) for higher purity.
- Characterization and Storage:
 - Determine the concentration of the labeled antibody using a spectrophotometer (A280).
 - The degree of labeling (DOL) can be assessed using various methods, including mass spectrometry.
 - Store the purified N3-PEG8-labeled antibody at 4°C for short-term use or at -20°C to -80°C for long-term storage.

Visualizations



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Caption: Workflow for site-specific antibody labeling with **N3-PEG8-Hydrazide**.

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